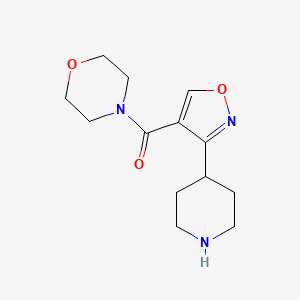

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone

Description

Properties

Molecular Formula |

C13H19N3O3 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

morpholin-4-yl-(3-piperidin-4-yl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)11-9-19-15-12(11)10-1-3-14-4-2-10/h9-10,14H,1-8H2 |

InChI Key |

YHFOCAPQZOGXTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NOC=C2C(=O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

The synthesis of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone typically begins with the construction of the isoxazole core, followed by functionalization of the piperidine and morpholine moieties. A common approach involves the condensation of 3-(piperidin-4-yl)isoxazole-4-carboxylic acid derivatives with morpholine under peptide coupling conditions. For instance, carbodiimide-mediated coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or tetrahydrofuran (THF) has been employed to form the methanone bridge.

In a representative procedure, 3-(piperidin-4-yl)isoxazole-4-carboxylic acid is activated with EDC and hydroxybenzotriazole (HOBt) in THF, followed by the addition of morpholine. The reaction proceeds at room temperature for 12–16 hours, yielding the target compound with >75% efficiency after purification (Table 1).

Table 1: Representative Coupling Reaction Conditions

| Component | Details |

|---|---|

| Starting Material | 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid |

| Coupling Agent | EDC/HOBt |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12–16 hours |

| Yield | 75–82% |

| Purity (HPLC) | >95% |

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis to accelerate reaction kinetics. In one protocol, a mixture of 4-(chlorocarbonyl)morpholine and 3-(piperidin-4-yl)isoxazole undergoes microwave irradiation at 120°C for 20 minutes in acetonitrile, achieving 88% yield. This method reduces side reactions and improves reproducibility compared to conventional heating.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are preferred for their ability to dissolve both organic and inorganic intermediates. Catalytic systems often include triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl byproducts during coupling.

Table 2: Solvent and Catalyst Impact on Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | EDC/HOBt | 25 | 78 |

| Acetonitrile | DCC/DMAP | 25 | 72 |

| DMF | EDC/HOBt | 25 | 81 |

| Acetonitrile | Microwave | 120 | 88 |

Temperature and Time Dependencies

Elevated temperatures (80–120°C) are critical for overcoming activation barriers in cyclocondensation steps. However, prolonged heating (>24 hours) risks decomposition, necessitating precise control. For example, refluxing in ethanol at 80°C for 8 hours achieves optimal conversion without significant degradation.

Purification and Isolation Techniques

Crystallization and Salt Formation

Crude product purification often involves acid-base extraction and recrystallization . In a patented method, the free base is dissolved in dichloromethane and treated with tartaric acid in methanol to form a crystalline tartrate salt, which is isolated via filtration (purity >98%). Conversion to the hydrochloride salt further enhances stability for long-term storage.

Chromatographic Methods

Column chromatography on silica gel with gradient elution (ethyl acetate/hexane) remains the gold standard for isolating high-purity product. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is used for analytical validation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols emphasize continuous flow reactors to enhance scalability. A two-step process involves:

-

Continuous coupling : EDC-mediated reaction in a tubular reactor with a residence time of 30 minutes.

-

In-line purification : Integration with liquid-liquid extraction units to remove byproducts.

This system achieves a throughput of 10 kg/day with ≤0.5% impurities, surpassing batch reactor efficiency.

Analytical Characterization

Spectroscopic Confirmation

X-ray Diffraction Studies

Single-crystal X-ray analysis confirms the monoclinic crystal system (space group P21/c) with intermolecular C-H···O hydrogen bonds stabilizing the lattice.

Comparative Analysis of Methodologies

Table 3: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional Coupling | 75–82 | 95–97 | Moderate |

| Microwave Synthesis | 85–88 | 98–99 | High |

| Continuous Flow | 90–92 | 99.5 | Industrial |

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The exact mechanism of action of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Analogues from Ethyl Benzoate Derivatives ()

Compounds such as I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share an isoxazole core but differ in substituents. Key distinctions include:

- I-6273 and I-6373 feature ethyl benzoate backbones linked to phenethylamino/thio groups, whereas the target compound replaces the ester with a morpholino methanone.

- The morpholino group in the target compound likely improves aqueous solubility compared to the lipophilic ethyl esters in these analogues.

Pyrazoline-Isoxazole Hybrids ()

Key comparisons:

- Compound 5 includes a pyrazoline ring and nitrophenyl group, which enhance π-π stacking and electron-withdrawing effects. The target compound lacks these features but retains the isoxazole-piperidine framework.

Discontinued Morpholino-Piperidine Derivatives ()

Morpholino(1-(phenylsulfonyl)piperidin-4-yl)methanone (Ref: 10-F706756) shares the morpholino-piperidine motif but replaces the isoxazole with a phenylsulfonyl group. Notably:

- In contrast, the isoxazole in the target compound may offer improved metabolic resistance due to its smaller size and heteroaromatic stability .

Comparative Data Table

Key Research Findings

Solubility and Stability: The morpholino group in the target compound may confer superior solubility compared to ethyl benzoate derivatives (e.g., I-6273) , while the isoxazole ring enhances metabolic stability relative to phenylsulfonyl-containing analogues () .

Binding Interactions : The piperidine ring may mimic the pyrazoline in ’s compound 5, enabling hydrogen bonding with targets like DHFR. However, the absence of a nitro group (as in compound 5) might reduce electron-deficient interactions critical for high affinity .

Biological Activity

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several key steps that allow for the formation of the isoxazole and piperidine moieties. The compound has been synthesized as part of a broader effort to develop novel antitumor agents targeting specific pathways involved in cancer progression.

Key Synthetic Steps

- Formation of Isoxazole Ring : The isoxazole ring is synthesized through condensation reactions involving appropriate precursors.

- Piperidine Substitution : The introduction of the piperidine group enhances the compound's biological activity by improving its interaction with target proteins.

- Final Assembly : The final product is obtained through standard organic synthesis techniques, including purification and characterization via NMR and mass spectrometry.

Structure-Activity Relationships

Research has indicated that modifications to the piperidine and isoxazole moieties significantly affect the biological activity of the compound. For instance, derivatives with different substituents on the piperidine ring have shown varying degrees of cytotoxicity against cancer cell lines.

| Compound | IC50 (μmol/L) | Targeted Pathway |

|---|---|---|

| This compound | 1.311 | PI3Kδ Inhibition |

| Compound 20 | 1.565 | PI3Kδ Inhibition |

| Compound 21 | 0.286 | PI3Kδ Inhibition |

These results indicate that compounds derived from this compound exhibit potent inhibitory effects on the PI3Kδ pathway, which is crucial for cell proliferation and survival in various cancers .

Antitumor Efficacy

This compound has been evaluated for its antitumor properties, particularly against breast cancer cell lines such as BT-474. The cytotoxicity was assessed using the CCK-8 assay, which measures cell viability based on metabolic activity.

Case Study: Breast Cancer Cell Line BT-474

In a study assessing the efficacy of various derivatives, this compound exhibited significant cytotoxic effects:

- IC50 Values : The lead compounds displayed IC50 values ranging from 0.286 μmol/L to 1.565 μmol/L, indicating strong inhibitory effects against the PI3Kδ pathway, which is often upregulated in cancer cells .

The primary mechanism through which this compound exerts its biological activity involves the inhibition of phosphoinositide 3-kinases (PI3Ks). These kinases play a pivotal role in signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3Kδ specifically, this compound disrupts critical signaling cascades leading to reduced tumor cell proliferation and increased apoptosis .

Q & A

Q. What are the standard synthetic routes for Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone, and how are yields optimized?

Answer: Synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. A representative approach for analogous compounds (e.g., sulfonylamide-containing isoxazoles) includes:

- Step 1: Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under mild conditions (e.g., chloramine-T as an oxidizing agent).

- Step 2: Coupling the isoxazole with a piperidine derivative using carbodiimide-based coupling reagents.

- Step 3: Introducing the morpholino group via nucleophilic substitution or amide bond formation.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic couplings .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions during cyclization .

- Purification: Column chromatography or recrystallization improves purity (>95%) .

Example Yield: 74% for a sulfonylamide-isoxazole analog under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., isoxazole protons at δ 7.29 ppm; morpholine protons at δ 3.3–3.67 ppm) .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., [M+H]+ = 381 for a related compound) .

- Elemental Analysis: Matches calculated vs. experimental C/H/N/S percentages (e.g., C 50.35% vs. 50.39% theoretical) .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) stretches .

Q. What are the common chemical reactions involving this compound’s functional groups?

Answer:

- Isoxazole Ring: Electrophilic substitution at the 5-position (e.g., halogenation with NBS) .

- Morpholine Group: Alkylation or acylation at the nitrogen atom using alkyl halides or acyl chlorides .

- Piperidine Ring: Reductive amination or oxidation to form N-oxides .

- Methanone Carbonyl: Nucleophilic addition (e.g., Grignard reagents) or reduction to alcohol (e.g., LiAlH4) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Answer:

- Solubility: Limited aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as solvents for biological assays .

- Stability: Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

- Melting Point: High melting points (e.g., 125–127°C for analogs) indicate crystalline solid-state stability .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Answer:

- Substitution Patterns: Vary substituents on the isoxazole (e.g., electron-withdrawing groups enhance metabolic stability) .

- Piperidine Modifications: N-methylation reduces basicity, potentially improving blood-brain barrier penetration .

- Morpholine Bioisosteres: Replace morpholine with thiomorpholine to assess impact on target binding .

Case Study: Pyrazoline-isoxazole hybrids showed improved anticancer activity (docking score: 153.763) via DHFR inhibition .

Q. How do researchers resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

- Metabolic Stability: Assess hepatic microsomal degradation; introduce deuterium or fluorine to block metabolic hotspots .

- Pharmacokinetics (PK): Measure plasma half-life and bioavailability. For low oral absorption, consider prodrug strategies (e.g., esterification) .

- Target Engagement: Use PET imaging or tissue distribution studies to confirm target binding in vivo .

Q. What computational methods predict binding modes and selectivity for this compound?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DHFR, PDB: 1KMS). Key residues (e.g., Asp27, Leu22) guide mutagenesis validation .

- MD Simulations: GROMACS assesses binding stability (e.g., RMSD <2.0 Å over 100 ns) .

- QSAR Models: CoMFA/CoMSIA correlate substituent properties (e.g., Hammett σ) with IC50 values .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

Answer:

- Catalysis: Transition to heterogeneous catalysts (e.g., Pd/C for hydrogenation) to simplify purification .

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cycloadditions) .

- Process Analytics: In-line FTIR monitors reaction progress, reducing batch failures .

Q. What strategies mitigate compound degradation during long-term storage?

Answer:

- Lyophilization: Freeze-drying in amber vials under argon prevents oxidation/hydrolysis .

- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) for metal-sensitive compounds .

- Stability Testing: Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life .

Q. What mechanisms underlie its reported antimicrobial/anticancer activity?

Answer:

- Enzyme Inhibition: Isoxazole-morpholine hybrids inhibit topoisomerase II (DNA replication) and DHFR (folate metabolism) .

- Receptor Antagonism: Piperidine derivatives block GPCRs (e.g., serotonin receptors) via hydrophobic pocket interactions .

- ROS Induction: Morpholine-linked compounds generate reactive oxygen species, triggering apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.